REACTION_SMILES
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[OH:1][C:2](=[O:3])[c:4]1[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12.[S:18]([Cl:19])([Cl:20])=[O:21]>>[O:1]=[C:2]([c:4]1[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12)[Cl:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c2ccccc2cc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(Cl)c1c2ccccc2cc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |